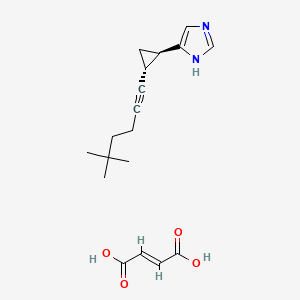![molecular formula C9H10N4O2 B13025260 Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The pyrrolo[2,1-f][1,2,4]triazine moiety is a unique bicyclic structure that has been found in various antiviral and anticancer agents .
Preparation Methods
The synthesis of Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate can be achieved through several synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This involves the formation of bromohydrazone intermediates, which are then converted to the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which are then reacted to form the desired compound.
Multistep Synthesis: This involves multiple steps, including the formation of various intermediates, to achieve the final product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Chemical Reactions Analysis
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur where new atoms or groups are added to the compound.
Scientific Research Applications
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolo[2,1-f][1,2,4]triazine moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure and have similar biological activities.
Other Heterocyclic Compounds: Compounds with different heterocyclic structures but similar biological activities can be compared to highlight the uniqueness of this compound.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8(10)6-2-7-3-11-5-12-13(7)4-6/h2-5,8H,10H2,1H3 |
InChI Key |
QARUAKNRSSJOQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN2C(=C1)C=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025182.png)
![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)


![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)





